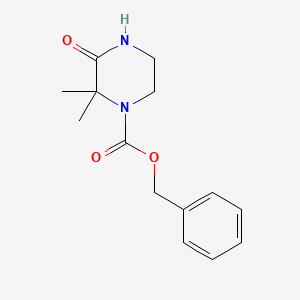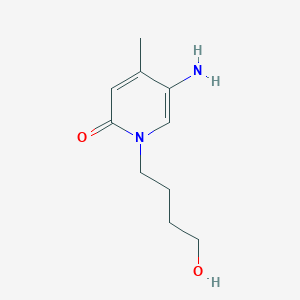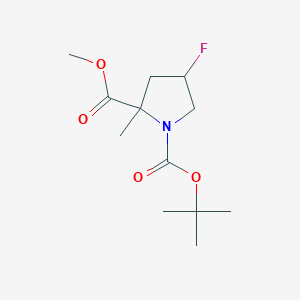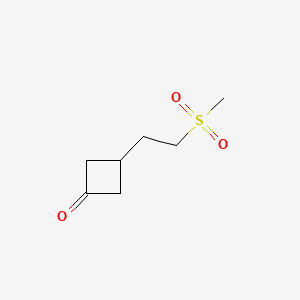![molecular formula C11H4F6N2O2S B13485008 2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features multiple fluorine atoms and a thiazole ring. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trichloromethyl-pyridine, which undergoes an exchange between chlorine and fluorine atoms . Another approach relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired target compound and the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and the thiazole ring contribute to its unique chemical properties, which can affect its binding affinity and reactivity with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-5-(trifluoromethyl)pyridine: A related compound used in the production of crop-protection products.
Fluoropyridines: A class of compounds with similar structural features and applications.
Uniqueness
2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of fluorine atoms, pyridine, and thiazole rings. This unique structure imparts distinctive physical and chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H4F6N2O2S |
|---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H4F6N2O2S/c12-5-1-4(11(15,16)17)2-18-7(5)8-19-6(3-22-8)10(13,14)9(20)21/h1-3H,(H,20,21) |
InChI Key |
ZLGCMSZBPRPCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC(=CS2)C(C(=O)O)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)


![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)



![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)




